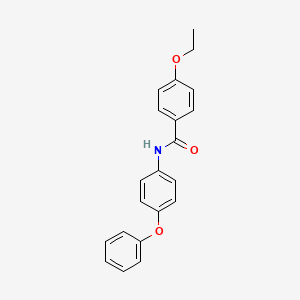
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide, also known as MPMP, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. By activating this pathway, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide may help to prevent or slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide can increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines, indicating that it may have a protective effect on cells and tissues. Additionally, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential in humans as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to cells or tissues. However, one limitation is that the compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases and chronic pain. Finally, research could be conducted to explore the potential use of 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in combination with other compounds or therapies to enhance its efficacy.
Métodos De Síntesis
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzaldehyde with 3-methoxypropylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been studied for its potential as a neuroprotective agent, with research suggesting that it may have therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-22-13-5-10-19-18(21)15-8-11-20(12-9-15)14-16-6-3-4-7-17(16)23-2/h3-4,6-7,15H,5,8-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZEZVWNMDGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
